molecular formula C9H12N2O3 B2868166 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 491831-88-0

4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2868166
CAS No.: 491831-88-0
M. Wt: 196.206
InChI Key: JOJPZJUVODJARC-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid is a chemical compound of interest in scientific research and development. It belongs to a class of molecules featuring a pyrazole ring linked to a carboxylic acid via a keto spacer, a structure often utilized as an intermediate in organic synthesis and medicinal chemistry. The bifunctional nature of this compound, with a reactive carboxylic acid and a heterocyclic aromatic system, makes it a valuable building block for constructing more complex molecules, such as potential pharmacologically active agents or functional materials. Researchers may employ it in the synthesis of amides, esters, and other derivatives. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6-5-7(2)11(10-6)8(12)3-4-9(13)14/h5H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJPZJUVODJARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability . The reaction conditions are generally mild, avoiding the use of harsh acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the ecological impact .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions, enabling the synthesis of derivatives for enhanced solubility or further functionalization.

Reaction Reagents/Conditions Product Yield Source
Ethanol esterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoate85–90%
Methanol esterificationMethanol, HCl gas, RTMethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoate78%

Mechanism : Acid-catalyzed nucleophilic acyl substitution.
Applications : Ester derivatives are intermediates for drug candidates or polymer synthesis.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, expanding its utility in peptide-like conjugates.

Reaction Reagents/Conditions Product Yield Source
Benzylamine condensationBenzylamine, DCC/DMAP, DCM, 0°C→RT4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-N-benzylbutanamide72%
Hydrazide formationHydrazine hydrate, ethanol, Δ4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutanohydrazide68%

Key Insight : DMAP accelerates the coupling reaction by stabilizing the activated intermediate.

Reduction of the Ketone Moiety

The ketone group can be reduced to a secondary alcohol, altering the molecule’s polarity and hydrogen-bonding capacity.

Reaction Reagents/Conditions Product Yield Source
Sodium borohydride reductionNaBH<sub>4</sub>, MeOH, 0°C4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-hydroxybutanoic acid65%
Catalytic hydrogenationH<sub>2</sub> (1 atm), Pd/C, ethanol, RT4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (full deoxygenation)55%

Note : Partial reduction requires controlled conditions to avoid over-reduction to the alkane.

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitutions, though steric hindrance from methyl groups limits reactivity at positions 3 and 5.

Reaction Reagents/Conditions Product Yield Source
Bromination at position 4Br<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, Δ4-Bromo-3,5-dimethyl-1-(4-oxobutanoyl)-1H-pyrazole40%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitro-3,5-dimethyl-1-(4-oxobutanoyl)-1H-pyrazole30%

Challenges : Methyl groups at positions 3 and 5 direct electrophiles to position 4 but lower yields due to steric effects.

Cyclocondensation Reactions

The ketone and carboxylic acid groups enable cyclization with nucleophiles, forming heterocyclic systems.

Reaction Reagents/Conditions Product Yield Source
Reaction with hydrazineHydrazine hydrate, ethanol, ΔPyrazolo[3,4-d]pyridazin-7-one derivative60%
Thiosemicarbazide condensationThiosemicarbazide, HCl, ethanol, ΔThiazolidinone-linked pyrazole hybrid58%

Mechanism : Knoevenagel condensation followed by intramolecular cyclization.

Oxidative Transformations

Controlled oxidation modifies the ketone or pyrazole ring for targeted applications.

Reaction Reagents/Conditions Product Yield Source
Baeyer-Villiger oxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxooxolane-2-carboxylic acid45%
Pyrazole ring oxidationKMnO<sub>4</sub>, H<sub>2</sub>O/pyridine, ΔPyrazole N-oxide derivative35%

Caution : Strong oxidants may degrade the pyrazole ring under harsh conditions.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Butanoic Acid Modification Key Features/Applications
This compound (Target Compound) C₉H₁₂N₂O₃ 198.21 3,5-dimethyl 4-oxo Enhanced acidity due to ketone; potential for metal coordination .
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid C₉H₁₄N₂O₂ 182.22 3,5-dimethyl None Lower solubility in polar solvents compared to oxo analog .
4-[3,5-Bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid C₁₉H₁₅Br₂N₂O₃ 494.15 3,5-bis(4-bromophenyl) 4-oxo High lipophilicity; industrial/medical applications (e.g., intermediates) .
4-(1-Methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid C₈H₁₀N₂O₃ 182.18 1-methyl 4-oxo Discontinued commercial availability; limited stability studies .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-dimethyl groups on the pyrazole ring provide steric bulk and moderate electron-donating effects, which may stabilize metal complexes or modulate biological activity. In contrast, bromophenyl substituents (as in ’s compound) increase molecular weight and lipophilicity, making them suitable for hydrophobic interactions in drug design .
  • Ketone Functional Group: The 4-oxo group in the target compound and analogs (–6) enhances acidity (lower pKa) compared to non-oxo derivatives (), improving solubility in aqueous environments and reactivity in condensation reactions .

Biological Activity

4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves cyclocondensation reactions using α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The compound features a pyrazole ring combined with a butanoic acid moiety, which contributes to its unique chemical and biological properties.

Biological Activities

The biological activities of this compound are extensive, with investigations highlighting its potential in various therapeutic areas:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Properties
The compound has been evaluated for its anticancer activity. It may inhibit specific enzymes related to cancer cell proliferation, such as thymidylate synthase and topoisomerase II. Molecular docking studies suggest that it binds effectively to these targets, potentially leading to reduced tumor growth .

3. Anti-inflammatory Effects
In vitro assays have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests its potential as an anti-inflammatory agent .

4. Antioxidant Activity
The antioxidant properties of this compound have been explored through various assays measuring its ability to scavenge free radicals. This activity may contribute to its protective effects against oxidative stress-related diseases .

The mechanism of action for this compound involves interactions with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways. For instance, its role in inhibiting α-amylase and α-glucosidase suggests a mechanism for managing blood glucose levels in diabetic conditions .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of pyrazole derivatives:

Study Findings
Ashraf et al., 2023Developed pyrazole-based derivatives with significant antioxidant and anti-diabetic activities; highlighted the inhibition of α-amylase and α-glucosidase enzymes .
PMC9963071Discussed the anticancer potential of pyrazole derivatives targeting multiple enzymes involved in cancer progression .
BenchChem ResearchExamined the compound's use in bioorthogonal probes for cellular imaging and its application as a nitrification inhibitor in agriculture.

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